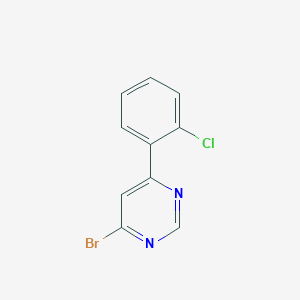

4-Bromo-6-(2-chlorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJQJHNQTZJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(2-chlorophenyl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 4-Bromo-6-(2-chlorophenyl)pyrimidine

The synthesis of 4-bromo-6-(2-chlorophenyl)pyrimidine typically involves the reaction of suitable precursors under controlled conditions. Various methods have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Biological Activities

The biological activities of 4-bromo-6-(2-chlorophenyl)pyrimidine can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-bromo-6-(2-chlorophenyl)pyrimidine have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents, such as bromine and chlorine, appears to enhance these antimicrobial effects .

2. Anticancer Properties

Studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds similar to 4-bromo-6-(2-chlorophenyl)pyrimidine have been evaluated for their ability to target specific kinases involved in cancer progression, showing promising results in vitro against glioblastoma cell lines . The structure-activity relationship (SAR) studies highlight that modifications at the 4 and 6 positions significantly influence anticancer potency.

3. Anti-inflammatory Effects

Pyrimidines have been reported to possess anti-inflammatory properties, with some derivatives demonstrating potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Screening

A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. Compounds with bromine and chlorine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Activity Evaluation

In vitro studies on glioblastoma cell lines demonstrated that 4-bromo-6-(2-chlorophenyl)pyrimidine analogs inhibited cell growth with IC50 values ranging from 10 to 30 µM. These compounds were also tested for their ability to induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural features. The following table summarizes key findings regarding the SAR of related compounds:

| Compound Structure | Biological Activity | IC50/MIC Values |

|---|---|---|

| 4-Bromo-6-(2-chlorophenyl) | Antimicrobial | MIC = 5 µg/mL |

| Analog with methoxy group | Anticancer | IC50 = 20 µM |

| Halogenated derivatives | Anti-inflammatory | IC50 = 0.04 µmol |

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4-Bromo-6-(2-chlorophenyl)pyrimidine. Research indicates that pyrimidine compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

- Synthesis and Testing : A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. Compounds similar to 4-Bromo-6-(2-chlorophenyl)pyrimidine exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The mechanism involves the suppression of prostaglandin synthesis, which is pivotal in mediating inflammation. The structural modifications at the 4 and 6 positions of the pyrimidine ring enhance its binding affinity to COX enzymes .

Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activities against various pathogens.

- Broad Spectrum Activity : Compounds structurally related to 4-Bromo-6-(2-chlorophenyl)pyrimidine have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Studies indicate that certain substitutions on the pyrimidine ring can enhance antibacterial potency, making it a candidate for further exploration in antimicrobial drug development .

- In Vitro Studies : Various derivatives have been evaluated for their antibacterial and antifungal activities through in vitro assays, revealing moderate to significant efficacy against target organisms .

Anticancer Potential

The anticancer properties of pyrimidines are noteworthy, particularly regarding their role as kinase inhibitors.

- Targeting Kinases : Research has identified that compounds like 4-Bromo-6-(2-chlorophenyl)pyrimidine can act as inhibitors of specific kinases involved in tumor growth and metastasis. For instance, studies have shown that certain pyrimidine derivatives can inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in cancer angiogenesis .

- Case Studies : In experimental models, derivatives were tested for their ability to inhibit tumor growth in vivo, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic potential .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 4-Bromo-6-(2-chlorophenyl)pyrimidine and related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Bromo-6-(2-chlorophenyl)pyrimidine are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogs

Key Observations :

- Electron-Withdrawing Groups: The bromine and chlorine substituents in 4-Bromo-6-(2-chlorophenyl)pyrimidine increase electrophilicity, facilitating nucleophilic substitution reactions compared to non-halogenated analogs.

- Bioactivity : Derivatives like 4(4'-Bromophenyl)-6-(2'-chlorophenyl)-1-acetyl-5,6-dihydropyrimidine-2-thiol exhibit antimicrobial activity due to the thiol group, which is absent in the parent compound.

Physicochemical Properties

- Solubility : The bromine and chlorine atoms reduce aqueous solubility compared to hydroxyl or amine-substituted pyrimidines.

- Stability : Halogenated pyrimidines are generally stable under acidic conditions but prone to hydrolysis in basic media.

Preparation Methods

Direct Halogenation and Substitution on Pyrimidine Ring

One common approach to prepare halogenated pyrimidines such as 4-bromo-6-(2-chlorophenyl)pyrimidine involves starting from a dichloropyrimidine precursor, followed by selective substitution of one chlorine atom with a 2-chlorophenyl group.

- Starting Materials: 4,6-dichloropyrimidine or 4,6-dibromopyrimidine derivatives.

- Key Step: Nucleophilic aromatic substitution (SNAr) of the halogen at position 6 by the 2-chlorophenyl nucleophile.

- Reagents and Conditions: The reaction often occurs under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with bases like sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate substitution.

- Yields: Good to excellent yields (typically 70–85%) are reported after purification by crystallization or chromatography.

This method is supported by literature describing the preparation of related pyrimidine derivatives via halogenated intermediates and subsequent substitution with aryl groups.

Synthesis via Cyclization of Chalcone Intermediates

Another method involves the synthesis of substituted pyrimidines through cyclization reactions starting from chalcones and guanidine derivatives:

- Procedure: Chalcones bearing the 2-chlorophenyl moiety are reacted with guanidine hydrochloride in the presence of sodium hydroxide in ethanol under reflux conditions for 24–48 hours.

- Outcome: The cyclization leads to the formation of the pyrimidine ring bearing the 2-chlorophenyl substituent at the 6-position and a halogen (e.g., bromine) at the 4-position.

- Yields: Moderate to good yields (46–69%) have been reported.

- Advantages: This approach allows for the introduction of various substituents on the pyrimidine ring by varying the chalcone precursor, enabling structure-activity relationship (SAR) studies.

This method was demonstrated in a study synthesizing a series of 4-bromo-substituted pyrimidines with different aryl groups, including 2-chlorophenyl, providing a versatile route to such compounds.

Multi-Step Synthesis Involving Esterification, Cyclization, and Halogenation

A more industrially scalable approach involves multi-step synthesis starting from p-bromophenylacetic acid derivatives:

- Step 1: Esterification of p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst under reflux to form methyl p-bromophenylacetate.

- Step 2: Reaction of the ester with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperature to form key intermediates.

- Step 3: Cyclization and chlorination steps using reagents such as phosphorus oxychloride and phosgene in the presence of toluene and N,N-dimethylaminopyridine to form 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Step 4: Subsequent substitution of one chlorine atom with 2-chlorophenyl nucleophile to yield the target compound.

- Yields: The overall process yields about 73% based on stepwise yields, with isolated yields around 85% for key intermediates.

- Purification: The final product is isolated by filtration and drying after crystallization from ethanol.

This method is well-documented in patent literature describing the preparation of bromophenyl-substituted dichloropyrimidines and their derivatives, which can be adapted for 4-bromo-6-(2-chlorophenyl)pyrimidine synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Halogenation & Substitution | 4,6-dichloropyrimidine + 2-chlorophenyl nucleophile | Sodium hydride or K2CO3; THF or DMF; reflux | 70–85 | Direct substitution on pyrimidine ring |

| Cyclization of Chalcones | Chalcone with 2-chlorophenyl + guanidine hydrochloride | NaOH, ethanol, reflux 24–48 h | 46–69 | Versatile for SAR studies |

| Multi-step Industrial Synthesis | p-Bromophenylacetic acid derivatives | Esterification, cyclization, chlorination, substitution | ~73 overall | Scalable, patented method |

| Cross-Coupling (Suzuki/Stille) | 4-bromo-6-halopyrimidine + 2-chlorophenylboronic acid | Pd catalyst, base, toluene/DMF, elevated temp | High | High regioselectivity, modern synthetic method |

Detailed Research Findings

- The cyclization method using chalcones and guanidine hydrochloride offers a straightforward synthetic route with moderate yields and allows for structural variation on the pyrimidine ring, useful for biological activity optimization.

- The industrial multi-step synthesis provides a robust and high-yielding method suitable for large-scale production, involving carefully controlled esterification, cyclization, and chlorination steps, followed by substitution to introduce the 2-chlorophenyl group.

- Spectroscopic data (NMR, HRMS) from related pyrimidine derivatives confirm the success of these synthetic routes, with characteristic chemical shifts indicating the presence of bromine and chlorophenyl substituents on the pyrimidine ring.

- The direct substitution approach on dichloropyrimidine precursors is efficient for preparing halogenated pyrimidines and can be adapted for different aryl substituents, including 2-chlorophenyl, by varying the nucleophile.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-bromo-6-(2-chlorophenyl)pyrimidine to minimize impurities?

To optimize synthesis, focus on controlling reaction conditions (temperature, solvent polarity, and stoichiometry of brominating agents). For example, bromination at the pyrimidine ring’s 4-position requires careful monitoring to avoid over-bromination or halogen scrambling. Use anhydrous solvents (e.g., DMF or THF) to suppress side reactions, and employ TLC or HPLC to track intermediate formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts like 6-(2-chlorophenyl)pyrimidine derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 4-bromo-6-(2-chlorophenyl)pyrimidine?

- 1H/13C NMR : Confirm substitution patterns via chemical shifts. For instance, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while aromatic protons from the 2-chlorophenyl group appear at δ 7.3–7.6 ppm .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 283/285 for Br/Cl isotopic patterns) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 4-bromo-6-(2-chlorophenyl)pyrimidine?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles, distinguishing between possible tautomers or positional isomers. For example, Br–C bond lengths (~1.89 Å) and Cl–C (~1.74 Å) confirm halogen placement . Challenges include crystal twinning or weak diffraction; mitigate these by optimizing crystallization solvents (e.g., DCM/hexane) and using synchrotron radiation for low-quality crystals .

Q. What computational strategies (e.g., DFT) are suitable for predicting the reactivity of 4-bromo-6-(2-chlorophenyl)pyrimidine in cross-coupling reactions?

DFT calculations (B3LYP/6-311G**) can model electron density distribution. The LUMO of the pyrimidine ring (localized at C4-Br) highlights its susceptibility to nucleophilic attack, while the 2-chlorophenyl group’s electron-withdrawing effect lowers activation energy for Suzuki-Miyaura couplings . Compare computed HOMO-LUMO gaps (~4.5 eV) with experimental electrochemical data to validate predictions .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for this compound?

- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .

- Target-Specific Studies : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) versus human kinases. A higher selectivity index (>10) suggests therapeutic potential .

- Metabolic Stability : Evaluate liver microsome degradation to rule out false-positive cytotoxicity due to metabolite interference .

Q. What experimental approaches validate the stability of 4-bromo-6-(2-chlorophenyl)pyrimidine under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C indicates thermal stability) .

- Hygroscopicity Testing : Store samples at 25°C/60% RH; monitor mass changes (<2% over 30 days suggests low moisture sensitivity) .

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products (e.g., debromination) under accelerated UV conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.